2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused benzofuran and benzopyran ring system, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the acylation of a phenolic compound followed by cyclization using a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in aromatic compounds, substitution reactions can occur at various positions on the benzofuran or benzopyran rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenyl-4H-1-benzopyran-4-one (Flavone): Shares a similar core structure but lacks the fused benzofuran ring.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one (Tectochrysin): Contains additional hydroxyl and methoxy groups, leading to different chemical properties.
2-Phenyl-4H-3,1-benzoxazin-4-one: Another structurally related compound with distinct biological activities.
Uniqueness: The unique fused ring system of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one contributes to its distinct chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
112649-50-0 |
---|---|
Molecular Formula |
C21H12O3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-phenyl-[1]benzofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C21H12O3/c22-16-12-19(13-6-2-1-3-7-13)24-21-14(16)10-11-18-20(21)15-8-4-5-9-17(15)23-18/h1-12H |
InChI Key |
WNHQRMDXILDNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.